N-1H-tetrazol-5-yl-4-biphenylcarboxamide
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Overview
Description
N-1H-tetrazol-5-yl-4-biphenylcarboxamide is a compound that belongs to the class of tetrazoles, which are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-1H-tetrazol-5-yl-4-biphenylcarboxamide typically involves the reaction of a biphenyl carboxylic acid derivative with sodium azide and triethyl orthoformate. The reaction is carried out under reflux conditions, leading to the formation of the tetrazole ring. The process can be catalyzed by various metal catalysts such as nickel(II) oxide nanoparticles, which enhance the reaction efficiency and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can optimize the production process, ensuring high purity and yield. The choice of solvents and reaction conditions is crucial to minimize by-products and ensure environmental sustainability .
Chemical Reactions Analysis
Types of Reactions: N-1H-tetrazol-5-yl-4-biphenylcarboxamide undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the tetrazole ring or the biphenyl structure, resulting in various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
N-1H-tetrazol-5-yl-4-biphenylcarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-1H-tetrazol-5-yl-4-biphenylcarboxamide involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. For instance, it can inhibit enzymes such as cytochrome P450, affecting metabolic processes and exhibiting therapeutic effects .
Comparison with Similar Compounds
1H-tetrazol-5-yl-biphenylcarboxamide: Similar structure but with different substituents on the biphenyl ring.
2H-tetrazol-5-yl-biphenylcarboxamide: Variation in the position of the tetrazole ring.
4-(1H-tetrazol-5-yl)benzoic acid: A simpler structure with a single benzene ring.
Uniqueness: N-1H-tetrazol-5-yl-4-biphenylcarboxamide stands out due to its specific combination of the tetrazole ring and biphenyl structure, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
4-phenyl-N-(2H-tetrazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O/c20-13(15-14-16-18-19-17-14)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H2,15,16,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVNMFBJNLPTMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NNN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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